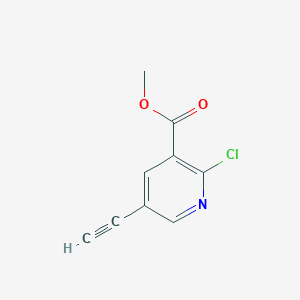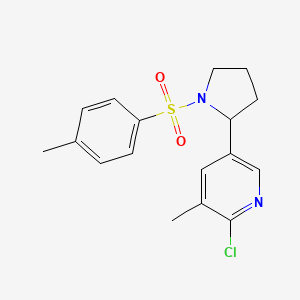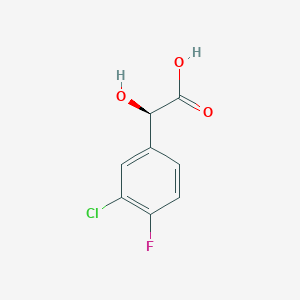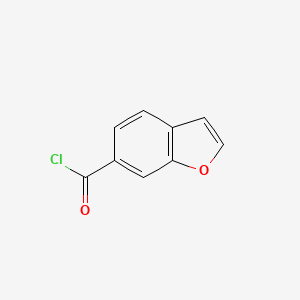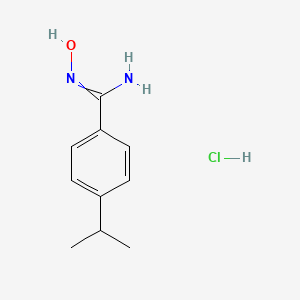
N'-hydroxy-4-propan-2-ylbenzenecarboximidamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-4-propan-2-ylbenzenecarboximidamide;hydrochloride is a chemical compound with the molecular formula C10H15ClN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxy group, a propan-2-yl group, and a benzenecarboximidamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4-propan-2-ylbenzenecarboximidamide;hydrochloride typically involves the reaction of 4-isopropylbenzenecarboximidamide with hydroxylamine hydrochloride under specific conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of N’-hydroxy-4-propan-2-ylbenzenecarboximidamide;hydrochloride may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-4-propan-2-ylbenzenecarboximidamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imidamide moiety can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-isopropylbenzaldehyde.
Reduction: Formation of 4-isopropylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N’-hydroxy-4-propan-2-ylbenzenecarboximidamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-hydroxy-4-propan-2-ylbenzenecarboximidamide;hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, such as the modulation of signaling pathways and the alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-4-isopropylbenzimidamide
- 4-isopropylbenzenecarboximidamide
- N’-hydroxy-4-propan-2-yloxybenzenecarboximidamide
Uniqueness
N’-hydroxy-4-propan-2-ylbenzenecarboximidamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxy group allows for oxidation reactions, while the imidamide moiety provides opportunities for reduction and substitution reactions. This versatility makes it a valuable compound in various research applications .
Properties
Molecular Formula |
C10H15ClN2O |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
N'-hydroxy-4-propan-2-ylbenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-7(2)8-3-5-9(6-4-8)10(11)12-13;/h3-7,13H,1-2H3,(H2,11,12);1H |
InChI Key |
CKAOAPAOZPYJII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=NO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,2S,4R,5R,6S)-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B11818276.png)
![2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine](/img/structure/B11818278.png)
![N-(2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazol-5-yl)-2,2,2-trifluoroacetamide](/img/structure/B11818288.png)
